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Compound of Interest

Compound Name: 2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(2-
Formylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited
availability of published experimental data for this specific compound, this document presents a
combination of expected spectral features based on analogous compounds and general
spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for 2-(2-
Formylphenyl)acetonitrile. These values are predicted based on the analysis of structurally
similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~10.2 Singlet 1H Aldehyde (-CHO)
Aromatic (ortho to
~7.9 Doublet 1H
CHO)
~7.7 Triplet 1H Aromatic
~7.6 Triplet 1H Aromatic
Aromatic (ortho to
~7.5 Doublet 1H
CH2CN)
~4.0 Singlet 2H Methylene (-CH2CN)

Note: Predicted chemical shifts are for a CDCls solvent. Actual values may vary depending on

the solvent and experimental conditions.

. 1 13

Chemical Shift (8) ppm

Assighment

~192 Aldehyde Carbonyl (C=0)

~136 Aromatic (quaternary, C-CHO)
~134 Aromatic (CH)

~133 Aromatic (CH)

~130 Aromatic (quaternary, C-CH2CN)
~129 Aromatic (CH)

~128 Aromatic (CH)

~117 Nitrile (-C=N)

~20 Methylene (-CH2CN)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Note: Predicted chemical shifts are for a CDClIs solvent. Actual values may vary depending on

the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

~2250 Medium Nitrile (C=N) Stretch

~1700 Strong Aldehyde (C=0) Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Bending
~1200 Medium C-C Stretch

~850.750 Strong Aromatic C-H Bending (ortho-

disubstituted)

Table 4: Predicted Mass Spectrometry (MS)Data

m/z Ratio Predicted Fragment
145 [M]* (Molecular lon)
144 [M-H]*

116 [M-CHOJ*

104 [M-CH2CN]*

90 [C7He]*

77 [CeHs]*

Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-(2-Formylphenyl)acetonitrile is dissolved
in about 0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR
tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration.

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a field strength of 300 MHz or higher.

H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm,
a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans is
usually required compared to *H NMR. Key parameters include a spectral width of around
220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of 2-(2-Formylphenyl)acetonitrile
is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample
is placed directly on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum
is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm~1. Multiple
scans are averaged to improve the signal-to-noise ratio.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-(2-Formylphenyl)acetonitrile in a volatile organic
solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via
direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any
impurities.

lonization: Electron lonization (El) is a common method for small molecules. The sample is
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus the m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-(2-Formylphenyl)acetonitrile.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b144193?utm_src=pdf-body-img
https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-nmr-ir-mass
https://www.benchchem.com/product/b144193#2-2-formylphenyl-acetonitrile-spectral-data-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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